2-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide
Description
Properties
IUPAC Name |
2-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c1-22-11-13-23(14-12-22)17-10-6-5-9-16(17)21-19(24)18(20)15-7-3-2-4-8-15/h2-10,18H,11-14H2,1H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCPEIMNVATWDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC=C2NC(=O)C(C3=CC=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The target molecule can be dissected into two primary components:
- 2-(4-Methylpiperazin-1-yl)aniline : A substituted aniline featuring a 4-methylpiperazine group at the ortho position.
- 2-Chloro-2-phenylacetyl chloride : A chloro-substituted acetyl chloride with a phenyl group at the α-position.
The coupling of these intermediates via nucleophilic acyl substitution forms the final acetamide. This approach aligns with methodologies observed in the synthesis of structurally related N-phenylacetamide derivatives.
Synthesis of 2-(4-Methylpiperazin-1-yl)aniline
Nucleophilic Aromatic Substitution (NAS)
The introduction of the 4-methylpiperazine moiety onto the aniline ring typically proceeds via NAS. Starting with 2-fluoronitrobenzene or 2-chloronitrobenzene, the reaction with 1-methylpiperazine under basic conditions (e.g., K₂CO₃) yields the nitro intermediate. For example:
$$
\text{2-Fluoronitrobenzene} + \text{1-Methylpiperazine} \xrightarrow{\text{DMF, 100°C}} \text{2-(4-Methylpiperazin-1-yl)nitrobenzene}
$$
Reduction of the nitro group to an amine is achieved using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl.
Optimization Considerations:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity.
- Temperature : Elevated temperatures (80–120°C) improve reaction rates but risk decomposition.
- Characterization : Intermediate purity is verified via HPLC (retention time ~1.3 min) and ¹H NMR (δ 6.8–7.5 ppm for aromatic protons).
Preparation of 2-Chloro-2-phenylacetyl Chloride
Chlorination of Phenylacetic Acid
The Hell–Volhard–Zelinskii reaction enables α-chlorination of phenylacetic acid using Cl₂ or PCl₃ in the presence of red phosphorus:
$$
\text{Phenylacetic acid} + \text{Cl}2 \xrightarrow{\text{P, 60°C}} \text{2-Chloro-2-phenylacetic acid}
$$
Subsequent treatment with thionyl chloride (SOCl₂) converts the acid to the acyl chloride:
$$
\text{2-Chloro-2-phenylacetic acid} + \text{SOCl}2 \xrightarrow{\text{reflux}} \text{2-Chloro-2-phenylacetyl chloride}
$$
Key Observations:
Coupling of Intermediates to Form the Target Acetamide
The final step involves reacting 2-(4-methylpiperazin-1-yl)aniline with 2-chloro-2-phenylacetyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), using triethylamine (Et₃N) as a base:
$$
\text{2-(4-Methylpiperazin-1-yl)aniline} + \text{2-Chloro-2-phenylacetyl chloride} \xrightarrow{\text{Et₃N, DCM}} \text{Target compound}
$$
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Comparative Analysis of Alternative Synthetic Routes
Challenges and Mitigation Strategies
- Hydrolysis of acyl chloride : Storing reagents under nitrogen and using molecular sieves improves stability.
- Piperazine ring protonation : Adjusting pH during workup prevents unwanted salt formation.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The phenylacetamide moiety can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Major Products
Substitution: Formation of substituted amides or thiol derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structures to 2-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide exhibit significant anticancer properties. For instance, a series of derivatives based on piperazine have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including breast and colon cancer . The mechanism often involves the induction of apoptosis in cancer cells, making such compounds promising candidates for cancer therapy.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Research has shown that derivatives of piperazine can inhibit bacterial and fungal growth effectively . In vitro studies have demonstrated that these compounds can outperform standard antibiotics, indicating their potential as new antimicrobial agents.
Neuropharmacological Effects
Compounds containing piperazine rings are known for their neuropharmacological effects. They have been studied for their ability to modulate neurotransmitter systems, making them candidates for treating conditions such as anxiety, depression, and schizophrenia . The unique structural features of this compound may enhance its efficacy in these areas.
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Formation of Chlorophenyl Intermediate : Starting with 4-chlorobenzaldehyde, reactions with appropriate reagents yield the chlorophenyl intermediate.
- Piperazine Derivative Formation : The intermediate is reacted with 4-methylpiperazine under controlled conditions to form the piperazine derivative.
- Acetamide Formation : Finally, the piperazine derivative is reacted with an acetamide precursor to yield the target compound.
These synthetic methods are optimized to maximize yield and purity through techniques such as chromatography and recrystallization .
Case Study 1: Antitumor Efficacy
A study published in a peer-reviewed journal evaluated the anticancer properties of similar piperazine derivatives against human cancer cell lines. The results showed a significant reduction in cell viability at low micromolar concentrations, indicating strong potential for development into therapeutic agents .
Case Study 2: Antimicrobial Screening
In another study focused on antimicrobial activity, derivatives of compounds similar to this compound were tested against various bacterial strains. The findings revealed that these compounds exhibited superior activity compared to conventional antibiotics like penicillin and fluconazole .
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide involves its interaction with specific molecular targets in the body. The piperazine ring can interact with neurotransmitter receptors, while the phenylacetamide moiety can bind to enzymes or other proteins . These interactions can modulate biological pathways and result in therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Table 1: Key Structural and Physicochemical Comparisons
Substituent Effects on Physicochemical Properties
- Piperazine vs. Alkyl/Aryl Groups : The 4-methylpiperazinyl group in the target compound improves aqueous solubility (logP ~2.1) relative to the 2,6-dimethylphenyl analog (logP ~3.5), which is critical for bioavailability in drug design .
- Trifluoromethyl vs. Chloro : The trifluoromethyl group in ’s compound offers superior metabolic stability and electron-withdrawing effects compared to the target’s α-chloro, but at the cost of increased molecular weight .
Biological Activity
2-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its antimicrobial, anticonvulsant, and other pharmacological properties, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C19H22ClN3O
- Molecular Weight : 343.85 g/mol
- SMILES Notation : ClC(=O)N(C1=CC=CC=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)N4CCN(CC4)C)C
Antimicrobial Activity
Recent studies have demonstrated that compounds related to this compound exhibit notable antimicrobial properties.
In Vitro Studies
- Minimum Inhibitory Concentration (MIC) : The compound showed effective inhibition against various pathogens, with MIC values ranging from 0.22 to 0.25 μg/mL for the most active derivatives tested against Staphylococcus aureus and Escherichia coli .
- Biofilm Inhibition : The compound also demonstrated significant activity in inhibiting biofilm formation, which is critical for treating chronic infections .
Comparative Analysis
| Pathogen | MIC (μg/mL) | MBC (μg/mL) | Activity Type |
|---|---|---|---|
| Staphylococcus aureus | 0.25 | 0.5 | Bactericidal |
| Escherichia coli | 0.5 | 1.0 | Bacteriostatic |
| Candida albicans | 0.75 | 1.5 | Fungicidal |
Anticonvulsant Activity
Research indicates that derivatives of this compound may possess anticonvulsant properties. A study highlighted its protective effects in the maximal electroshock (MES) test at doses of 100 mg/kg and 300 mg/kg, indicating potential for further development as an anticonvulsant agent .
The biological activity of this compound is believed to involve:
- Inhibition of Protein Synthesis : This mechanism is common among many antimicrobial agents, leading to cell death or growth inhibition.
- Disruption of Biofilm Formation : By preventing biofilm development, the compound enhances the efficacy of treatment against persistent infections.
Case Studies
A notable case study involved the evaluation of various derivatives containing the piperazine moiety, where it was found that modifications in the phenyl ring significantly influenced biological activity. Compounds with halogenated substituents showed enhanced lipophilicity, facilitating better membrane penetration and increased antimicrobial efficacy .
Q & A
Q. How can researchers address batch-to-batch variability in biological assays?
- Methodological Answer : Implement QC/QA protocols :
- Standardize synthesis (e.g., fixed molar ratios, reaction times).
- Use reference standards (e.g., USP-grade analogs) for assay calibration.
- Perform inter-laboratory reproducibility tests with blinded samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
